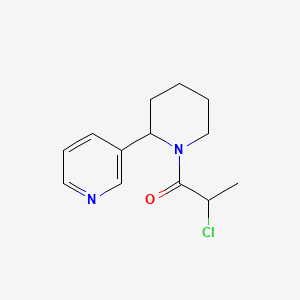

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLILCAOICLAZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 214958-19-7, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.71 g/mol. The structure features a chlorinated propanone moiety attached to a piperidine ring and a pyridine ring, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing piperidine and pyridine moieties can exhibit multi-target ligand properties, particularly with adenosine receptors (A1R and A2AR) and phosphodiesterase enzymes (PDE10A) .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a multi-target ligand. For instance, in a study evaluating several 2-amino-pyridine derivatives, it was found that certain compounds exhibited IC50 values ranging from 2.4 to 10.0 µM against PDE10A, indicating significant inhibitory activity . Additionally, selectivity profiling revealed that some derivatives displayed a minimum twofold selectivity over off-targets, suggesting potential therapeutic applications in modulating cAMP levels .

Case Study 1: Adenosine Receptor Interaction

In a pharmacological evaluation involving CHO and HeLa cells transfected with human adenosine receptors, several synthesized compounds demonstrated promising binding affinities. The study detailed the structure–activity relationship (SAR) of these compounds, emphasizing how variations in substituents influenced their potency against A1R and A2AR . Notably, compounds with specific structural modifications showed enhanced selectivity and potency.

Case Study 2: PDE10A Inhibition

Another significant study focused on the inhibition of PDE10A by various piperidine derivatives. The most potent compound exhibited an IC50 value of 0.9 µM, showcasing the efficacy of these derivatives in inhibiting phosphodiesterase activity . This inhibition is crucial as PDE10A plays a vital role in regulating intracellular signaling pathways related to neurodegenerative diseases.

Data Tables

| Compound Name | Target | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Compound A | PDE10A | 0.9 | High |

| Compound B | A1R | 5.7 | Moderate |

| Compound C | A2AR | 10.0 | Low |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notes |

|---|---|---|---|---|

| 2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one* | C13H16ClN2O | 265.7 (calculated) | Pyridin-3-yl, piperidin-1-yl | Hypothesized enhanced H-bonding due to pyridine and piperidine rings |

| 2-Methyl-1,2-di(pyridin-3-yl)propan-1-one (MET) | C14H15N2O | 227.3 | Dual pyridin-3-yl groups | Cholinesterase inhibition activity in chlorfenvinphos detoxification |

| 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one | C9H17ClN2O | 204.7 | Ethylpiperazine | Lab building block; potential CNS drug precursor |

| 2-Chloro-1-(pyrrolidin-1-yl)propan-1-one | C7H12ClNO | 161.6 | Pyrrolidine | Lower molecular weight; simpler substituent |

| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | C11H15NO | 177.2 | Methylamino, 3-methylphenyl | Psychoactive analog (e.g., cathinone derivatives) |

Substituent Effects on Properties

- Pyridin-3-yl vs. Aryl Groups : The pyridin-3-yl group in the target compound and MET enhances polarity and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 3-methylphenyl in ). This may improve solubility and target specificity in biological systems .

- Piperidine vs. Pyrrolidine () lacks a second nitrogen, reducing polarity .

- Chloro Substituent: The chloro group at the propanone backbone is conserved across analogs, likely contributing to electrophilic reactivity and stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one typically involves the acylation of a substituted piperidine with a chloro-substituted propanoyl chloride derivative. The key steps include:

- Preparation or procurement of 2-(pyridin-3-yl)piperidine as the nucleophilic amine component.

- Reaction with 2-chloropropanoyl chloride (or a related acid chloride) to introduce the 2-chloro-propanoyl moiety.

- Use of a base such as triethylamine to scavenge the hydrochloric acid generated during the acylation.

This method ensures the formation of the target chloro ketone with the piperidine nitrogen linked to the propanone carbonyl.

Detailed Preparation Procedure

Step 1: Synthesis of 2-(pyridin-3-yl)piperidine

- This intermediate can be synthesized via nucleophilic substitution or reductive amination starting from 3-pyridinecarboxaldehyde and piperidine derivatives.

- Purification is typically achieved through recrystallization or chromatographic methods.

Step 2: Acylation with 2-chloropropanoyl chloride

- The 2-(pyridin-3-yl)piperidine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

- Triethylamine is added to neutralize the hydrochloric acid formed.

- 2-chloropropanoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction mixture is stirred for several hours (typically 2–6 hours) at room temperature.

- Completion is monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

- The reaction is quenched with water or a saturated sodium bicarbonate solution.

- The organic layer is separated, washed, dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Temperature | 0–5 °C during addition, then room temp | Controls reaction rate and selectivity |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

| Molar Ratio | Amine:Acid chloride = 1:1.1 | Slight excess of acid chloride for completion |

| Reaction Time | 2–6 hours | Monitored by TLC |

| Purification | Recrystallization or chromatography | Ensures high purity |

Related Synthetic Examples and Analogues

While direct literature on this compound is limited, closely related compounds have been synthesized using similar methods:

The synthesis of 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one involves the reaction of 2-(ethoxymethyl)piperidine with 2-chloropropanoyl chloride under triethylamine base conditions, yielding high purity products suitable for further functionalization.

Analogous chloro ketones with pyridinyl or quinolinyl substituents have been prepared via solvent-free Friedländer quinoline synthesis or Vilsmeier-Haack reactions, demonstrating the versatility of chloro ketone formation in heterocyclic chemistry.

Research Findings and Analytical Data

- The chloro ketone functionality is confirmed by characteristic infrared absorption bands near 1690 cm⁻¹ (carbonyl stretch) and 650–760 cm⁻¹ (C–Cl stretch).

- Proton nuclear magnetic resonance (¹H NMR) spectra show signals corresponding to the piperidine ring protons, pyridine aromatic protons, and the methine proton adjacent to the chloro substituent.

- Purity and structural confirmation are typically validated by ¹³C NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of amine | Synthesis of 2-(pyridin-3-yl)piperidine | Intermediate for acylation |

| Acylation | 2-chloropropanoyl chloride, triethylamine, DCM, 0–5 °C to RT | Formation of chloro ketone linkage |

| Workup | Aqueous quench, organic extraction | Removal of by-products and unreacted reagents |

| Purification | Recrystallization or chromatography | Isolation of pure target compound |

| Characterization | IR, ¹H NMR, ¹³C NMR, MS | Confirmation of structure and purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.